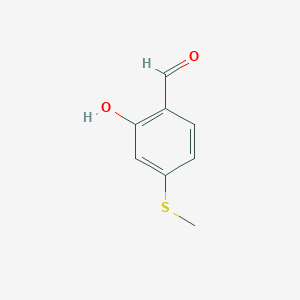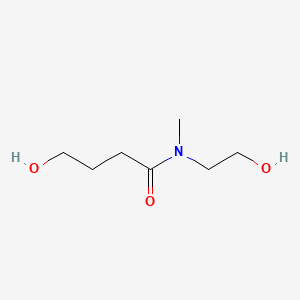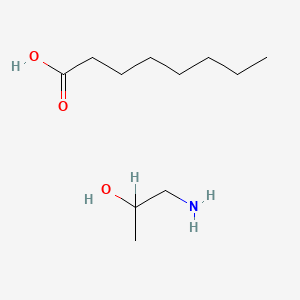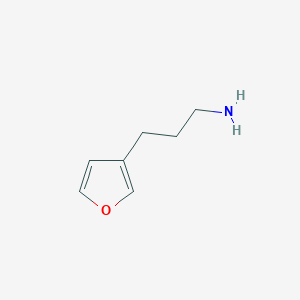
Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate: is a chemical compound with the molecular formula C24H38O4 . It is a type of phthalate ester, commonly used as a plasticizer in various industrial applications. This compound is known for its ability to impart flexibility and durability to plastic materials, making it a valuable additive in the production of flexible PVC products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 3-ethyl-2-methylpentanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: : In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: : Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 3-ethyl-2-methylpentanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate is used as a plasticizer to study the properties of flexible polymers. It is also used in the synthesis of other phthalate esters and related compounds[4][4].
Biology: : In biological research, this compound is used to investigate the effects of plasticizers on biological systems. Studies have focused on its potential endocrine-disrupting properties and its impact on cellular processes[4][4].
Medicine: : While not directly used in medicine, the compound’s potential health effects are studied to understand its safety and toxicity. Research in this area aims to assess the risks associated with exposure to phthalate esters[4][4].
Industry: : Industrially, this compound is widely used in the production of flexible PVC products, including cables, flooring, and medical devices. Its ability to enhance the flexibility and durability of plastics makes it a valuable additive[4][4].
Wirkmechanismus
The mechanism of action of Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate primarily involves its role as a plasticizer. By integrating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing flexibility and reducing brittleness. On a molecular level, it interacts with the polymer chains through van der Waals forces and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but different alkyl groups.
Diisononyl phthalate (DINP): Used as a plasticizer with a different alkyl chain structure.
Diisodecyl phthalate (DIDP): Similar in function but with longer alkyl chains.
Uniqueness: : Bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Its branched alkyl groups provide a balance between flexibility and durability, making it suitable for specific industrial applications .
Eigenschaften
CAS-Nummer |
68515-41-3 |
|---|---|
Molekularformel |
C24H38O4 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-7-19(8-2)17(5)15-27-23(25)21-13-11-12-14-22(21)24(26)28-16-18(6)20(9-3)10-4/h11-14,17-20H,7-10,15-16H2,1-6H3 |
InChI-Schlüssel |
KRGVDPMPDFERJD-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C(CC)CC |
Kanonische SMILES |
CCC(CC)C(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C(CC)CC |
Key on ui other cas no. |
68515-41-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide](/img/structure/B3193147.png)




